1-Adamantyl nitrate

説明

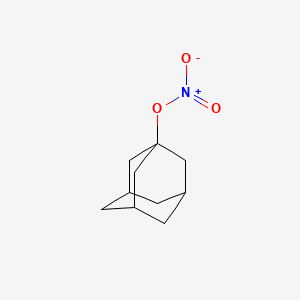

1-Adamantyl nitrate is a nitrate ester derivative of adamantane, a diamondoid hydrocarbon known for its rigid, cage-like structure. The compound is synthesized via photochemical irradiation of adamantane with dinitrogen pentoxide (N₂O₅) in methylene chloride, as noted in mechanistic studies . Its molecular formula is C₁₀H₁₅NO₃, with a molecular weight of 197.23 g/mol.

Key properties include its solvolysis behavior in aqueous ethanol, characterized by an S value of 0.512 ± 0.014 at 50.0°C, indicative of a solvent-separated ion-pair mechanism during hydrolysis . This reactivity aligns this compound with other adamantyl derivatives, which often exhibit unique steric and electronic effects due to the adamantane moiety. While its primary applications are in mechanistic studies and synthetic chemistry, its structural analogs demonstrate broader biological and industrial relevance.

特性

IUPAC Name |

1-adamantyl nitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c12-11(13)14-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWRAEHUZNXWCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)O[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Sulfuric Acid-Mediated Synthesis:

化学反応の分析

1-アダマンチルナイトレートは、さまざまな反応を起こす可能性があります。

カルボカチオン変換: 硫酸中で、アダマンチルナイトレートは、窒素含有求核剤と反応するカルボカチオンを生成します .

科学的研究の応用

1-アダマンチルナイトレートは、以下のような分野で応用されています。

抗ウイルス研究: アダマンタンコアのために、抗ウイルス性を示します .

生物学的研究: 研究者は、生物系への影響を調査しています .

医薬品化学: 医薬品スキャフォールドとしての可能性を調査しています .

作用機序

6. 類似化合物の比較

- 1-アダマンチルナイトレートはアダマンタンコアを持つユニークな化合物ですが、窒素含有アダマンタン誘導体には、他の興味深い特性を持つものもあります。

- N-ホルミルアミノアダマンタンやN-アセチルアミノアダマンタンなどがあります .

類似化合物との比較

1-Adamantyl Isothiocyanate

1-Adamantyl Fluoroformate

N-(1-Adamantyl) Maleimide

Nitrate Esters: Comparison with 1,2-Propanediol Dinitrate

1,2-Propanediol dinitrate (C₃H₆N₂O₆, MW = 166.09 g/mol) is synthesized via nitration of propyleneimine, contrasting with the photochemical route for this compound.

Q & A

Q. What are the key factors influencing the reaction kinetics of this compound in synthetic pathways?

- Solubility limitations : The low water solubility of adamantyl ligands (~1–2 g·L⁻¹) slows precipitation kinetics compared to more soluble analogs like N-cyclohexyl-2-pyrrolidone (NCP). Optimize solvent systems (e.g., mixed polar/nonpolar solvents) to enhance reaction rates .

- Temperature dependence : Heating to 50°C accelerates uranyl-adamantyl nitrate complex formation but may induce side reactions. Use Avrami-Erofe’ev kinetic models (Table 3 in ) to quantify crystallization rates .

- pH and nitric acid concentration : Higher HNO₃ concentrations (>0.5 M) improve uranyl nitrate precipitation yields (Figure 5 in ) but may degrade acid-sensitive ligands .

Q. How can computational modeling aid in understanding the reactivity of this compound?

- Ab initio studies : Model the planar-to-trigonal-pyramidal transition of adamantyl cations (e.g., 1-Adamantyl⁺) under high-pressure conditions to predict regioselectivity in nitration reactions .

- Mechanistic insights : Simulate hydride abstraction pathways using density functional theory (DFT) to explain byproduct formation (e.g., 1-fluoroadamantane or adamantanone in ) .

Q. How can researchers resolve discrepancies in thermal decomposition data for this compound derivatives?

- In situ XRD analysis : Track phase transitions during thermal decomposition (e.g., uranyl-adamantyl nitrate to uranium oxides) to identify intermediate species and validate stability thresholds .

- Cross-validation with spectroscopic data : Combine TGA results with FTIR or Raman spectroscopy to correlate mass loss events with specific bond cleavage (e.g., nitrate ester vs. adamantyl C–N bonds) .

Q. What are the challenges in achieving high selectivity in adamantane nitration reactions, and how can they be mitigated?

- Competing reaction pathways : Nitronium ion (NO₂⁺) attacks adamantane’s tertiary carbons, but over-nitration or oxidation byproducts (e.g., fluoroadamantane) may occur. Use sterically hindered solvents or lower NO₂BF₄ concentrations to favor mono-nitration .

- Regioselective control : Computational docking studies suggest adamantane’s bridgehead positions (C1 and C3) are most reactive. Optimize reaction time and temperature to minimize isomer formation .

Methodological Guidance

Q. What protocols ensure safe handling of this compound in radiochemical applications?

- Containment measures : Conduct reactions involving radioactive isotopes (e.g., plutonyl nitrate) in gloveboxes with HEPA filtration, as described in and .

- Waste management : Neutralize nitric acid byproducts with aqueous bicarbonate before disposal. Use ICP-AES or alpha spectroscopy to monitor residual actinide contamination .

Q. How can researchers optimize synthetic routes for novel adamantyl nitrate derivatives?

- High-throughput screening : Test L/U (ligand-to-uranium) molar ratios (0.25–6) and reaction times (minutes to days) to identify conditions for >99% yield () .

- Crystallization control : Adjust supersaturation levels using slow evaporation or anti-solvent techniques to grow single crystals suitable for XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。